2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE
CAS No.: 1260788-55-3
Cat. No.: VC5379148
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260788-55-3 |
---|---|
Molecular Formula | C6H5ClN2O |
Molecular Weight | 156.57 |
IUPAC Name | 2-chloro-1-pyrimidin-4-ylethanone |
Standard InChI | InChI=1S/C6H5ClN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2 |
Standard InChI Key | XRUGNHYBGMSTBZ-UHFFFAOYSA-N |
SMILES | C1=CN=CN=C1C(=O)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Chloro-1-(pyrimidin-4-yl)ethanone is characterized by the following properties:
The compound’s pyrimidine ring contributes to its planar geometry, while the chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions . Computational studies predict a dipole moment of 3.2 Debye, indicative of polar interactions in biological systems.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves Friedel-Crafts acylation of pyrimidine derivatives with chloroacetyl chloride under controlled conditions:
Procedure:
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Reagents: Pyrimidine, chloroacetyl chloride, AlCl₃ (catalyst), dichloromethane (solvent).
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Conditions: Nitrogen atmosphere, reflux at 40–50°C for 4–6 hours .
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Workup: Quenching with ice water, extraction with dichloromethane, and purification via silica gel chromatography .
Alternative Methods
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Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields (78%) .
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Solid-Phase Synthesis: Employed for combinatorial libraries, achieving 65% yield using resin-bound pyrimidine precursors .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloro group undergoes substitution with amines, thiols, and alkoxides:
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With Piperidine: Forms 2-(piperidin-1-yl)-1-(pyrimidin-4-yl)ethanone (yield: 92%) .
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With Sodium Methoxide: Produces 2-methoxy-1-(pyrimidin-4-yl)ethanone (yield: 88%).
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ yields pyrimidine-4-carboxylic acid (yield: 75%) .
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Reduction: NaBH₄ reduces the ketone to 2-chloro-1-(pyrimidin-4-yl)ethanol (yield: 68%) .
Cyclization Reactions
Reaction with hydrazines forms pyrazolo[3,4-d]pyrimidine derivatives, key scaffolds in kinase inhibitors :
Applications in Drug Discovery
Kinase Inhibitor Development
2-Chloro-1-(pyrimidin-4-yl)ethanone is a precursor in synthesizing ROS1 kinase inhibitors, with derivatives showing IC₅₀ values of 0.2–1.8 μM in enzymatic assays . For example:
Antimicrobial Activity
Pyrimidine derivatives exhibit broad-spectrum activity:
Biological Activity and Mechanistic Insights
Pharmacokinetic Properties
Toxicity Profile
Comparison with Analogous Compounds
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